molecular formula C23H27FN4O3S B2953436 1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1252896-25-5

1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2953436
CAS RN: 1252896-25-5
M. Wt: 458.55
InChI Key: HNLOPCRDQPZVHR-UHFFFAOYSA-N
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Description

1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H27FN4O3S and its molecular weight is 458.55. The purity is usually 95%.
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Scientific Research Applications

Antagonist Activity in Biomedical Research

1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has been studied for its antagonist activity. Watanabe et al. (1992) found that derivatives of this compound exhibit potent 5-HT2 antagonist activity, which is significant in studying serotonin receptors in the brain (Watanabe et al., 1992).

Fluorescence and Photo-induced Electron Transfer Studies

Research by Gan et al. (2003) explored the luminescent properties and photo-induced electron transfer of naphthalimide compounds with piperazine substituent, which includes derivatives similar to the compound . This research is crucial for developing new fluorescent probes and materials (Gan et al., 2003).

Herbicidal Application

Li et al. (2005) synthesized novel herbicidal 1-phenyl-piperazine-2,6-diones, indicating the potential agricultural applications of compounds structurally related to the one (Li et al., 2005).

Antimicrobial Research

Yurttaş et al. (2016) synthesized and evaluated the antimicrobial activity of new dithiocarbamate derivatives bearing thiazole/benzothiazole rings, which again shows the relevance of compounds like this compound in antimicrobial research (Yurttaş et al., 2016).

Study of 5-HT1A Receptors

Lacivita et al. (2009) synthesized a series of derivatives of 1-(2-methoxyphenyl)piperazine, which shows the relevance of such compounds in studying 5-HT1A receptors, key targets in neurological and psychiatric disorders (Lacivita et al., 2009).

Antihypertensive Research

Russell et al. (1988) investigated thienopyrimidinedione derivatives for their antihypertensive effects, highlighting the potential of compounds like the one in cardiovascular research (Russell et al., 1988).

Mechanism of Action

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione with a piperazine derivative containing a fluoro-substituted phenyl ring and an oxoethyl group. The reaction is carried out in the presence of a suitable base and solvent to yield the desired product.", "Starting Materials": [ "Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione", "4-fluorophenylpiperazine", "2-oxoethyl chloride", "3-methylbutylamine", "Base (e.g. potassium carbonate)", "Solvent (e.g. dimethylformamide)" ], "Reaction": [ "Step 1: Synthesis of 1-(2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione by reacting thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione with 2-oxoethyl chloride in the presence of a base and solvent.", "Step 2: Synthesis of 1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione by reacting 1-(2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione with 4-fluorophenylpiperazine in the presence of a base and solvent.", "Step 3: Synthesis of 1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione by reacting 1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione with 3-methylbutylamine in the presence of a base and solvent." ] }

CAS RN

1252896-25-5

Molecular Formula

C23H27FN4O3S

Molecular Weight

458.55

IUPAC Name

1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H27FN4O3S/c1-16(2)7-9-27-22(30)21-19(8-14-32-21)28(23(27)31)15-20(29)26-12-10-25(11-13-26)18-5-3-17(24)4-6-18/h3-6,8,14,16H,7,9-13,15H2,1-2H3

InChI Key

HNLOPCRDQPZVHR-UHFFFAOYSA-N

SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F

solubility

not available

Origin of Product

United States

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